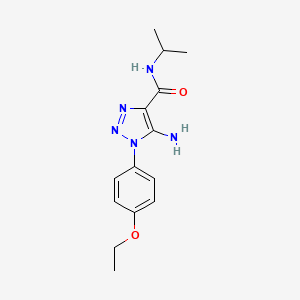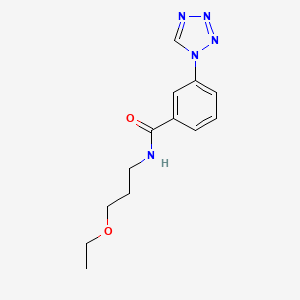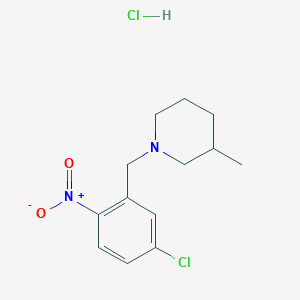![molecular formula C14H23NO B5033105 N-[3-(4-methylphenoxy)propyl]-1-butanamine](/img/structure/B5033105.png)
N-[3-(4-methylphenoxy)propyl]-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methylphenoxy)propyl]-1-butanamine, also known as MPHP, is a synthetic stimulant drug that has gained popularity in recent years. MPHP belongs to the class of cathinones, which are psychoactive substances that mimic the effects of amphetamines and cocaine. The chemical structure of MPHP is similar to other cathinones, such as MDPV and α-PVP. MPHP is a potent stimulant that produces effects such as increased alertness, euphoria, and enhanced physical performance. The purpose of
作用機序
The mechanism of action of N-[3-(4-methylphenoxy)propyl]-1-butanamine is similar to other cathinones, which act as reuptake inhibitors of dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the brain, which produces the stimulant effects of this compound. This compound also has affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound produces several biochemical and physiological effects in the body. These include increased heart rate, blood pressure, body temperature, and respiration rate. This compound also stimulates the release of dopamine, norepinephrine, and serotonin in the brain, which produces feelings of euphoria, increased energy, and enhanced physical performance. However, these effects can also be accompanied by negative side effects such as anxiety, paranoia, and hallucinations.
実験室実験の利点と制限
N-[3-(4-methylphenoxy)propyl]-1-butanamine has several advantages and limitations for lab experiments. One advantage is that it produces consistent and predictable effects, which makes it useful for studying the mechanisms of action of cathinones. However, the use of this compound in lab experiments is limited by its potential for abuse and addiction, as well as its potential for producing negative side effects in animal models.
将来の方向性
There are several future directions for research on N-[3-(4-methylphenoxy)propyl]-1-butanamine. One area of interest is the development of new cathinone derivatives that have improved pharmacological properties, such as increased selectivity for dopamine and norepinephrine transporters. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior, as well as its potential for producing addiction and dependence. Finally, the development of new treatment strategies for cathinone addiction and dependence is an important area of future research.
合成法
The synthesis of N-[3-(4-methylphenoxy)propyl]-1-butanamine involves several steps, including the reaction of 4-methylphenol with propylene oxide to form 3-(4-methylphenoxy)propanol. This intermediate is then reacted with 1-bromobutane in the presence of a base to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-[3-(4-methylphenoxy)propyl]-1-butanamine has been the subject of several scientific studies that have investigated its effects on the central nervous system. One study found that this compound increases dopamine and norepinephrine levels in the brain, which are neurotransmitters that are associated with reward and pleasure. Another study found that this compound produces locomotor activity in rats, indicating its stimulant properties. This compound has also been shown to produce hyperthermia and tachycardia in rats, which are physiological effects that are consistent with other cathinones.
特性
IUPAC Name |
N-[3-(4-methylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-4-10-15-11-5-12-16-14-8-6-13(2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMBRMHTEZMZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-chloro-6-fluorobenzyl)-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5033030.png)
![3-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5033035.png)
![5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5033042.png)


![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylquinoline](/img/structure/B5033055.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-chlorophenyl)hydrazone]](/img/structure/B5033059.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)

![ethyl 2-[bis(phenylsulfonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5033083.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5033093.png)


![1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5033108.png)
